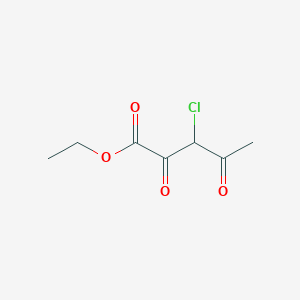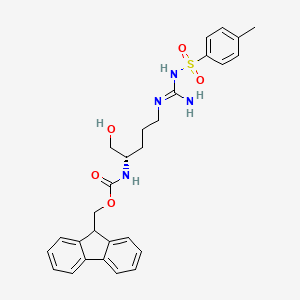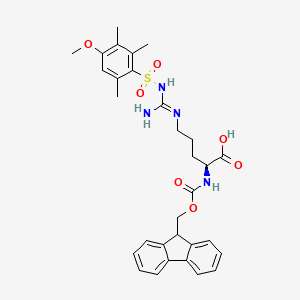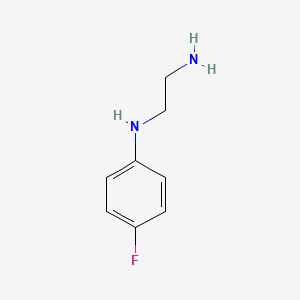
N-(4-氟苯基)乙二胺
描述
N-(4-Fluorophenyl)ethylenediamine is a derivative of ethylenediamine where one of the hydrogen atoms is substituted with a 4-fluorophenyl group. This modification potentially alters the chemical and physical properties of the molecule, making it a subject of interest in various chemical research areas.
Synthesis Analysis
The synthesis of related compounds to N-(4-Fluorophenyl)ethylenediamine has been reported in the literature. For instance, a compound with a similar backbone, N,N'-bis(1-phenylethanol)ethylenediamine, was synthesized and its inhibition efficiency against steel corrosion was studied . Another related compound, N,N'-bis(4-fluorobenzylidene)ethylenediamine, was synthesized and its crystal structure was determined . These studies provide insights into the methods that could potentially be applied to synthesize N-(4-Fluorophenyl)ethylenediamine.
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(4-Fluorophenyl)ethylenediamine has been analyzed using various techniques. For example, the crystal structure of a copper(I) complex with N,N'-bis(4-fluorobenzylidene)ethylenediamine was determined using X-ray diffraction . This analysis revealed a distorted tetrahedral coordination polyhedron around the copper(I) ion. Such studies are crucial for understanding the molecular geometry and potential reactivity of N-(4-Fluorophenyl)ethylenediamine.
Chemical Reactions Analysis
The reactivity of ethylenediamine derivatives has been explored in several studies. The reaction of N,N,N'-trimethyl-N'-(trimethylsilyl)ethylenediamine with tetrafluorophosphoranes to yield azonium hexafluorophosphates demonstrates the potential for complex formation and the ability of ethylenediamine derivatives to participate in nucleophilic substitution reactions . This suggests that N-(4-Fluorophenyl)ethylenediamine could also engage in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethylenediamine derivatives can be inferred from related compounds. For instance, the corrosion inhibition efficiency of N,N'-bis(1-phenylethanol)ethylenediamine was studied using electrochemical techniques, indicating that such compounds can interact with metal surfaces through adsorptive interactions . Additionally, the fluorometric determination of ethylenediamine using a beryllium-Schiff base complex suggests that derivatives of ethylenediamine can form fluorescent complexes, which could be relevant for the detection and analysis of N-(4-Fluorophenyl)ethylenediamine .
科学研究应用
1. Fluorescent Sensor for G-type Nerve Agents
- Application Summary : Ethylenediamine derivatives, such as Rhodamine B ethylenediamine, have been studied as fluorescent sensors for G-type nerve agents .
- Methods of Application : The binding of the nerve gas mimic, diethyl chlorophosphate (DCP), with the probe generated a non-fluorescent intermediate and a fluorescent product . Fluorescent and non-fluorescent products generated were identified using mass spectrometry and X-ray crystallography .
- Results or Outcomes : The study provided insights into the electronic structure of the fluorescent probe in the ground and lowest lying π→π* singlet excited state .
2. Antibacterial, Antifungal and Antioxidant Activity
- Application Summary : Copper (II) complexes with terpene derivatives of ethylenediamine have been synthesized and studied for their antibacterial, antifungal and antioxidant activity .
- Methods of Application : The synthesis of new chiral copper (II) complexes with terpene derivatives of ethylenediamine was carried out . Their antibacterial, antifungal and antioxidant activity in vitro were then studied .
- Results or Outcomes : All studied copper complexes showed significantly higher antifungal activity against certain strains compared to the activity of the clinical antifungal drug amphotericin . High antibacterial activity was revealed against the S. aureus (MRSA) strain, which is resistant to the reference antibiotic ciprofloxacin .
3. Precursor to Chelation Agents, Drugs, and Agrochemicals
- Application Summary : Ethylenediamine is used in large quantities for the production of many industrial chemicals . It forms derivatives with carboxylic acids (including fatty acids), nitriles, alcohols (at elevated temperatures), alkylating agents, carbon disulfide, and aldehydes and ketones .
- Methods of Application : Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium .
- Results or Outcomes : The reaction generates hydrogen chloride, which forms a salt with the amine .
4. Precursor to Chelation Agents, Drugs, and Agrochemicals
- Application Summary : Ethylenediamine is used in large quantities for the production of many industrial chemicals . It forms derivatives with carboxylic acids (including fatty acids), nitriles, alcohols (at elevated temperatures), alkylating agents, carbon disulfide, and aldehydes and ketones .
- Methods of Application : Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium .
- Results or Outcomes : The reaction generates hydrogen chloride, which forms a salt with the amine .
未来方向
“N-(4-Fluorophenyl)ethylenediamine” and its related compounds have potential applications in various fields. For instance, they have been studied for their cytotoxicity, cellular distribution, and DNA and protein binding properties . Additionally, they have shown promising neuroprotective and anti-inflammatory properties , indicating potential for future research in these areas.
属性
IUPAC Name |
N'-(4-fluorophenyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGVXMPCKSSCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198669 | |
| Record name | N-(4-Fluorophenyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorophenyl)ethylenediamine | |
CAS RN |
50622-51-0 | |
| Record name | N1-(4-Fluorophenyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50622-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Fluorophenyl)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050622510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Fluorophenyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-fluorophenyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-Fluorophenyl)ethylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ478FYJ9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)
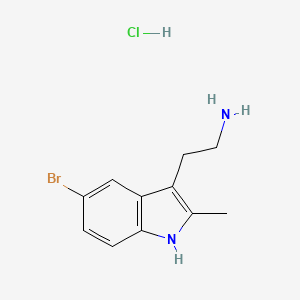
![2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1334907.png)

![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)
![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)


